molecular formula C10H6N2OS2 B1668619 Chinomethionate CAS No. 2439-01-2

Chinomethionate

Cat. No.: B1668619
CAS No.: 2439-01-2
M. Wt: 234.3 g/mol
InChI Key: FBQQHUGEACOBDN-UHFFFAOYSA-N
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Description

Chinomethionate, also known as oxythioquinox, is a quinoxaline fungicide, miticide, and acaricide used to control various pests and diseases. It is a multi-use pest control substance with low aqueous solubility and low volatility. This compound is primarily used in agriculture to protect crops such as citrus fruits, apples, pears, plums, peaches, vegetables, walnuts, and ornamentals from pests like spider mites, powdery mildew, pear psylla, mite eggs, whiteflies, and aphids .

Mechanism of Action

Target of Action

Chinomethionat, also known as Chinomethionate, is a multi-use pest control substance . It exhibits both acaricidal and fungicidal activities . Its primary targets are various pests and diseases, including spider mites and powdery mildew .

Mode of Action

Chinomethionat is a selective, non-systemic contact fungicide . It interacts with its targets by inhibiting various enzymes found in the intermediary metabolism of carbohydrates . This includes sulfhydryl enzymes such as pyruvic dehydrogenase, succinic dehydrogenase, malate dehydrogenase, and alpha-ketoglutarate oxidase . The inhibition of these enzymes might be responsible for its toxicity in mammals .

Biochemical Pathways

The inhibition of sulfhydryl enzymes by Chinomethionat and its dithiol metabolite leads to changes in the biochemical pathways . This results in the reduction of nitroreductase and reduced glutathione in the liver . In vivo, its dithiol metabolite inhibited the same systems . These observations indicate that the inhibition of sulfhydryl enzymes might be responsible for the toxicity in mammals .

Pharmacokinetics

Chinomethionat has a low aqueous solubility and a low volatility . Feeding studies with lactating cows using radio-labelled Chinomethionat-2,3-14 C showed that the total residues, expressed as Chinomethionat, were 0.0006 mg/kg in milk and 0.01 mg/kg in meat, fat, liver, kidney, heart, and brain .

Result of Action

The result of Chinomethionat’s action is the control of various pests and diseases. It is effective against spider mites and powdery mildew on fruits, cucurbits, vegetables, ornamentals, tobacco, and glasshouse crops .

Action Environment

The action, efficacy, and stability of Chinomethionat can be influenced by environmental factors. It is highly toxic to fish and algae but moderately toxic to most other species . Therefore, the environmental context plays a significant role in determining the impact and effectiveness of Chinomethionat.

Preparation Methods

Chinomethionate can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dipropylcarbamoyl chloride with sodium propanethiol. Another method involves the reaction of dipropylamine with carbon disulfide and sulfuric acid to form dipropyl ester, which is then further reacted to produce this compound .

In industrial production, the process typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Chinomethionate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the quinoxaline ring is substituted with different nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chinomethionate has a wide range of scientific research applications:

Comparison with Similar Compounds

Chinomethionate is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:

    Quinoxaline derivatives: These compounds share a similar quinoxaline ring structure but may have different substituents and functional groups.

    Other fungicides and miticides: Compounds like sulfur and copper-based fungicides, which have different mechanisms of action and chemical properties.

This compound stands out due to its multi-use pest control capabilities and its effectiveness against a wide range of pests and diseases .

Properties

IUPAC Name

6-methyl-[1,3]dithiolo[4,5-b]quinoxalin-2-one
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InChI

InChI=1S/C10H6N2OS2/c1-5-2-3-6-7(4-5)12-9-8(11-6)14-10(13)15-9/h2-4H,1H3
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InChI Key

FBQQHUGEACOBDN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=N2)SC(=O)S3
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Molecular Formula

C10H6N2OS2
Record name CHINOMETHIONAT
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DSSTOX Substance ID

DTXSID2032342
Record name Chinomethionate
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Molecular Weight

234.3 g/mol
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Physical Description

Chinomethionat appears as yellow crystals. Non-corrosive. Used as a selective fungicide., Yellow solid; [Merck Index]
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Record name Oxythioquinox
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Solubility

Solubility (g/L at 20 °C) in: toluene, 25; dichloromethane, 40; hexane, 1.8; isopropanol, 0.9; cyclohexanone, 18; dimethylformamide, 10; petroleum oils, 4, In water, 1 mg/L at 20 °C
Record name OXYTHIOQUINOX
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Density

1.556 g/cu cm at 20 °C
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Vapor Pressure

0.0000002 [mmHg], 0.026 mPa (2.0X10-7 mm Hg) at 20 °C
Record name Oxythioquinox
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Color/Form

Yellow crystals from benzene

CAS No.

2439-01-2
Record name CHINOMETHIONAT
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Record name Chinomethionat
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Record name QUINOMETHIONATE
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Melting Point

171 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chinomethionate
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Chinomethionate
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